![molecular formula C16H16FN3O3S B2706879 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 897499-62-6](/img/structure/B2706879.png)
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic compound known as an amide, specifically an acetamide, which is derived from acetic acid. It also contains a pyrrolidinone ring, a thiazole ring, and a fluoro-substituted benzene ring .
Molecular Structure Analysis
The compound contains several functional groups, including an amide group, a pyrrolidinone ring, a thiazole ring, and a fluoro-substituted benzene ring. These groups likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents. The pyrrolidinone and thiazole rings may also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, amides typically have high boiling points due to their ability to form hydrogen bonds. The presence of the rings could also influence its properties .Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity
- Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, including KX2-391, show potential as selective inhibitors of the Src substrate binding site, exhibiting inhibition of c-Src kinase and inhibition of cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Antilung Cancer Activity
- Antilung Cancer Activity : Novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs. These compounds could have implications for developing new therapies for lung cancer (Hammam et al., 2005).
Metabolic Stability in Drug Development
- Improving Metabolic Stability : Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocycles to improve metabolic stability. One potent compound demonstrated efficacy in vitro and in vivo with minimal deacetylated metabolites, showcasing a strategy to enhance drug stability (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
- Ligand-Protein Interactions and Photovoltaic Efficiency : A study on bioactive benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) and exhibited significant non-linear optical (NLO) activity (Mary et al., 2020).
Antimicrobial Study of Substituted 2-Aminobenzothiazoles
- Antimicrobial Activity : Substituted N-(benzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their antimicrobial activity. The study highlighted the potential of these compounds against resistant bacterial strains, paving the way for new antimicrobial agents (Anuse et al., 2019).
Future Directions
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h3-4,8H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWJHOUKZXAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

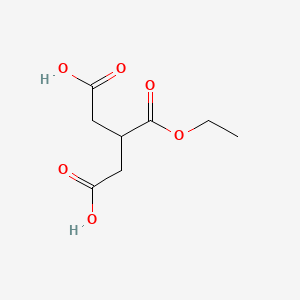
![1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B2706798.png)
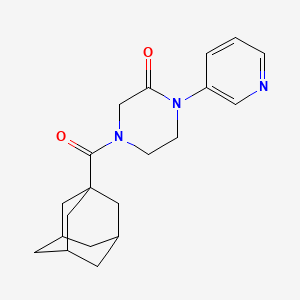
![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)

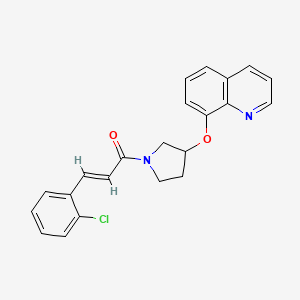
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
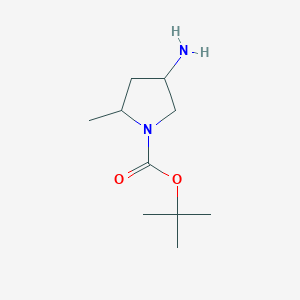
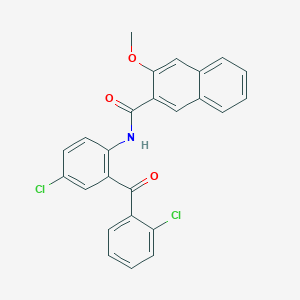
![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)
